molecular formula C23H25N3O2S B2590477 5,6,8-trimethyl-N-(3-(methylthio)phenyl)-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridine-2(1H)-carboxamide CAS No. 1251677-66-3

5,6,8-trimethyl-N-(3-(methylthio)phenyl)-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridine-2(1H)-carboxamide

Cat. No. B2590477
CAS RN: 1251677-66-3
M. Wt: 407.53
InChI Key: ISQNINAENCMKSJ-UHFFFAOYSA-N
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Description

5,6,8-trimethyl-N-(3-(methylthio)phenyl)-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridine-2(1H)-carboxamide is a useful research compound. Its molecular formula is C23H25N3O2S and its molecular weight is 407.53. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anticancer Activity

Naphthyridine derivatives have been synthesized and evaluated for their anticancer activities. For instance, carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones have demonstrated potent cytotoxicity against murine P388 leukemia and Lewis lung carcinoma (LLTC), with some compounds achieving IC50 values less than 10 nM. This suggests a potential for developing new anticancer agents from naphthyridine derivatives (Deady et al., 2005).

Novel Heterocyclic Systems

Research into the chemical reactivity of aminonaphthyridinones has led to the discovery of novel heterocyclic systems, demonstrating the versatility of naphthyridine derivatives in synthesizing new compounds with potentially unique biological activities (Deady & Devine, 2006).

Pharmacokinetics and Antitumor Activity

The pharmacokinetics and antitumor activity of naphthyridine derivatives have been compared in a series of studies, revealing the importance of substituents in determining the efficacy and retention of these compounds in tumor tissues. This highlights the potential for designing naphthyridine-based therapeutics with optimized properties for cancer treatment (Lukka et al., 2012).

Molecular Docking and Anticancer Evaluation

The structure-based design and synthesis of novel naphthyridinecarboxamides have been explored, with some compounds showing significant anticancer activity against specific cancer cell lines. This approach, coupled with molecular docking studies, provides a foundation for the rational design of naphthyridine derivatives as anticancer agents (Vennila et al., 2020).

DNA Binding and Fluorescent Staining Probes

Naphthyridine carboxamides have been investigated for their DNA binding properties, with certain derivatives serving as turn-on fluorescent DNA staining probes. This application underscores the potential of naphthyridine derivatives in biotechnological and diagnostic fields, offering alternatives to traditional DNA staining methods (Mahalakshmi et al., 2020).

properties

IUPAC Name

5,6,8-trimethyl-N-(3-methylsulfanylphenyl)-10-oxo-3,4-dihydro-1H-benzo[b][1,6]naphthyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2S/c1-14-10-15(2)21-18(11-14)22(27)19-13-26(9-8-20(19)25(21)3)23(28)24-16-6-5-7-17(12-16)29-4/h5-7,10-12H,8-9,13H2,1-4H3,(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISQNINAENCMKSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)C3=C(N2C)CCN(C3)C(=O)NC4=CC(=CC=C4)SC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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